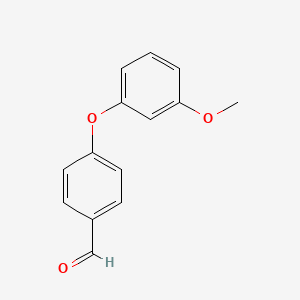

4-(3-Methoxyphenoxy)benzaldehyde

Description

Foundational Aspects and Structural Context within Aromatic Ethers

4-(3-Methoxyphenoxy)benzaldehyde is an organic compound characterized by the molecular formula C14H12O3. alfa-chemistry.comcymitquimica.com Structurally, it is a diaryl ether, featuring a benzaldehyde (B42025) moiety linked to a methoxyphenyl group through an ether oxygen atom. The nomenclature specifies that the methoxy (B1213986) group is at the meta-position of the phenoxy ring, while the phenoxy group is attached to the para-position of the benzaldehyde ring. This specific isomeric arrangement distinguishes it from its more commonly studied counterparts, such as 4-(4-methoxyphenoxy)benzaldehyde (B1588542).

The presence of the ether linkage and the aldehyde and methoxy functional groups imparts a unique set of physicochemical properties to the molecule. These functional groups are key to its reactivity and its utility in various chemical transformations. The aromatic nature of the two phenyl rings, coupled with the electron-donating and electron-withdrawing characteristics of its substituents, governs its electronic properties and reactivity patterns.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol nih.gov |

| CAS Number | 855474-84-9 alfa-chemistry.combldpharm.com |

| Appearance | Solid (predicted) |

This data is based on publicly available chemical database information.

Significance as a Building Block in Complex Organic Synthesis

In the realm of organic synthesis, molecules like this compound serve as valuable building blocks. The aldehyde functional group is a versatile handle for a wide array of chemical reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, allowing for the introduction of diverse molecular fragments. Furthermore, the diaryl ether scaffold is a common motif in many biologically active compounds and functional materials.

While specific documented large-scale applications of this compound are not extensively reported in readily available literature, its structural components are present in more complex molecules of interest. The synthesis of such diaryl ethers can often be achieved through methods like the Ullmann condensation or nucleophilic aromatic substitution reactions, which are standard procedures in organic chemistry. researchgate.net The reactivity of the aldehyde group allows for its conversion into other functional groups or for its use in the construction of larger molecular frameworks. For instance, aldehydes are precursors for the synthesis of Schiff bases, which have been investigated for their potential biological activities. researchgate.netresearchgate.net

Overview of Current Research Trajectories

Specific research exclusively focused on this compound is limited in the public domain. However, the broader classes of compounds to which it belongs—aromatic aldehydes and diaryl ethers—are subjects of ongoing and intensive research.

Current research on aromatic aldehydes often involves their use in the development of novel synthetic methods, including catalytic and asymmetric transformations. The aldehyde group is a key participant in various carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex organic molecules.

Research into diaryl ethers is prominent in medicinal chemistry and materials science. The diaryl ether linkage is a key structural component in a number of natural products and pharmaceuticals. Therefore, the development of new and efficient methods for the synthesis of diaryl ethers remains an active area of investigation. While direct research on this compound may not be at the forefront, its potential as an intermediate in the synthesis of novel compounds with interesting biological or material properties cannot be discounted. Future research may explore its utility in these areas as synthetic chemists continue to search for novel molecular scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRPISIUWVDPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585634 | |

| Record name | 4-(3-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855474-84-9 | |

| Record name | 4-(3-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Diversity and Derivatization Strategies Based on 4 3 Methoxyphenoxy Benzaldehyde Motifs

Design and Synthesis of Advanced Analogues

The aldehyde functionality of 4-(3-Methoxyphenoxy)benzaldehyde is a key handle for molecular elaboration, enabling the synthesis of a wide range of advanced analogues. One of the most powerful strategies for this purpose is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

For instance, reacting this compound with various substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent yields a series of chalcone derivatives. These chalcones are not merely extended analogues but serve as crucial intermediates for synthesizing flavonoids and other heterocyclic compounds, demonstrating the utility of the starting aldehyde in creating complex molecular architectures. A similar approach has been successfully used to synthesize a variety of chalcone derivatives from the structurally related 3-benzyloxy-4-methoxybenzaldehyde. orientjchem.org

Formation of Polyaromatic Systems

The structure of this compound is ideally suited for the construction of larger, polyaromatic systems which are of significant interest in materials science and as scaffolds for biologically active molecules.

Bisaryl Quinolone Formation

The synthesis of quinolones, a prominent class of nitrogen-containing heterocycles, can be achieved from aromatic aldehydes through multicomponent reactions. A plausible and efficient route to form a bisaryl quinolone from this compound is the Friedländer annulation or similar acid-catalyzed cyclocondensations.

In a representative synthesis, this compound would be reacted with an aniline (B41778) derivative and a compound providing a two-carbon unit, such as a vinyl ether, in the presence of a Lewis or Brønsted acid catalyst. researchgate.net The reaction proceeds through the formation of an imine intermediate from the aldehyde and aniline, followed by a cyclization and subsequent aromatization to yield the stable quinoline (B57606) ring system. The resulting product would be a 2-arylquinoline bearing the complex 3-methoxyphenoxy-phenyl substituent, creating a sophisticated bisaryl quinolone structure. Various methods have been developed for the synthesis of 2-aryl-4-quinolones, highlighting the versatility of using aromatic aldehydes as precursors. diva-portal.org

Bisphenol Monomer Synthesis

Bisphenols are critical monomers for the production of high-performance polymers like polycarbonates and epoxy resins. google.comrsc.org The aldehyde group of this compound can undergo electrophilic aromatic substitution reactions with phenols to generate bisphenol monomers.

This transformation is typically achieved through an acid-catalyzed condensation reaction. google.com For example, reacting this compound with two equivalents of a phenol (B47542), such as phenol itself or a substituted variant like guaiacol, in the presence of a strong acid catalyst (e.g., HCl or a sulfonated ion exchange resin) would lead to the formation of a bisphenol. diva-portal.orggoogle.com The reaction involves the protonation of the aldehyde, which then acts as an electrophile, attacking the electron-rich para position of the phenol molecules. The resulting diarylmethane structure, bearing two phenolic hydroxyl groups and the original 3-methoxyphenoxy tail, constitutes a novel bisphenol monomer, ready for polymerization.

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings is a cornerstone of drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. The aldehyde group of this compound facilitates the direct attachment of various heterocyclic systems.

Piperazine-Containing Derivatives

Piperazine (B1678402) is a widely used heterocycle in medicinal chemistry. nih.govrsc.org Derivatives containing this moiety can be readily synthesized from this compound via reductive amination. This one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the aldehyde with piperazine, which is then immediately reduced to the corresponding amine by a reducing agent present in the reaction mixture.

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting aldehyde. This method provides a direct and efficient route to couple the piperazine ring to the benzylic position of the this compound core, opening avenues for further functionalization on the second nitrogen of the piperazine ring.

Table 1: Synthesis of Piperazine Derivatives from Aldehydes

| Aldehyde | Reagents | Product | Reaction Type |

|---|---|---|---|

| Benzaldehyde (B42025) | Piperazine, NaBH(OAc)₃ | 1-Benzylpiperazine | Reductive Amination |

Thiazolidinedione Ring System Incorporations

Thiazolidinediones (TZDs) are an important class of heterocyclic compounds. The synthesis of TZD derivatives from this compound can be accomplished through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as 2,4-thiazolidinedione.

Typically, the reaction is carried out in a solvent like ethanol (B145695) or acetic acid, with a base such as piperidine (B6355638) or sodium acetate (B1210297) serving as the catalyst. The reaction yields a benzylidene-thiazolidinedione derivative, where the double bond is formed between the benzylic carbon of the original aldehyde and the C5 position of the thiazolidinedione ring. This synthetic strategy provides a straightforward method for incorporating the TZD ring system, a valuable pharmacophore, onto the this compound scaffold.

Table 2: Knoevenagel Condensation for Thiazolidinedione Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|---|---|---|

| Aromatic Aldehyde | 2,4-Thiazolidinedione | Piperidine/Acetic Acid | 5-Arylmethylidene-2,4-thiazolidinedione |

Olefinic and Carbonyl-Conjugated Structures

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from this compound. These derivatives are characterized by an α,β-unsaturated ketone system which forms a conjugated bridge between two aryl rings. The standard method for synthesizing these derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aryl methyl ketone (an acetophenone (B1666503) derivative) with an aryl aldehyde, in this case, this compound.

The reaction proceeds by the formation of an enolate from the acetophenone in the presence of a base, such as sodium or potassium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of the methoxy (B1213986) group and the diaryl ether linkage can influence the electronic properties and conformation of the resulting chalcone molecule. The wide availability of substituted acetophenones allows for the creation of a large library of chalcone derivatives, each with unique steric and electronic profiles.

Table 1: Representative Chalcone Derivatives of this compound

| Derivative Name | R Group (on Acetophenone) | Resulting Chalcone Structure |

|---|---|---|

| (E)-1-phenyl-3-(4-(3-methoxyphenoxy)phenyl)prop-2-en-1-one | -H | |

| (E)-1-(4-chlorophenyl)-3-(4-(3-methoxyphenoxy)phenyl)prop-2-en-1-one | -Cl | |

| (E)-1-(4-hydroxyphenyl)-3-(4-(3-methoxyphenoxy)phenyl)prop-2-en-1-one | -OH |

Oxime Derivatives

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and its salts to form oxime derivatives. This condensation reaction is a straightforward and high-yielding method to convert the aldehyde into a C=N-OH functional group. The synthesis is typically carried out by reacting the benzaldehyde with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate or pyridine, to neutralize the liberated HCl.

The resulting this compound oxime can exist as two geometric isomers, the (E) and (Z) isomers, due to the restricted rotation around the C=N double bond. The specific isomer formed can sometimes be influenced by reaction conditions. The oxime functionality is a versatile chemical handle; the hydroxyl group can be further derivatized to create oxime ethers, and the entire group can participate in various rearrangements and cycloaddition reactions. For instance, nature-inspired O-benzyl oxime-based derivatives have been synthesized from polyhydroxy-substituted benzaldehydes, showcasing the potential for creating diverse structures.

Table 2: Oxime Derivatives of this compound

| Derivative Name | Structure | Isomerism |

|---|---|---|

| This compound oxime | Can exist as (E) and (Z) isomers |

Aryloxybenzoic Acid and Amide Analogues

The aldehyde functional group of this compound serves as a key starting point for the synthesis of corresponding aryloxybenzoic acid and amide analogues. The transformation to the carboxylic acid is a fundamental oxidation reaction. Standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can be employed, although milder and more selective reagents like silver oxide (Ag₂O) are often preferred to avoid potential side reactions on the electron-rich aromatic rings. This process yields 4-(3-methoxyphenoxy)benzoic acid.

Once the carboxylic acid is obtained, it can be readily converted into a variety of amide analogues. A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride can then be treated with a wide range of primary or secondary amines to form the corresponding amide bond. Alternatively, direct coupling methods using reagents like N-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the amide bond directly from the carboxylic acid and an amine, as has been demonstrated in the synthesis of related phenoxybenzoic acid derivatives. This modular approach allows for the introduction of diverse functionalities through the choice of the amine component.

Table 3: Aryloxybenzoic Acid and Amide Analogues from this compound

| Compound Type | Derivative Name | Synthetic Precursor | Structure |

|---|---|---|---|

| Carboxylic Acid | 4-(3-Methoxyphenoxy)benzoic acid | This compound | |

| Amide | N-Benzyl-4-(3-methoxyphenoxy)benzamide | 4-(3-Methoxyphenoxy)benzoic acid |

Spectroscopic and Structural Characterization of Methoxyphenoxybenzaldehydes

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the X-ray crystallographic analysis of 4-(3-Methoxyphenoxy)benzaldehyde were found. This analysis is crucial for determining the solid-state structure of a compound.

Information regarding the unit cell parameters (the dimensions of the basic repeating unit of a crystal) and the space group (the description of the symmetry of the crystal) is not available for this compound.

The specific molecular conformation, including the dihedral angles between the two phenyl rings, has not been experimentally determined for this compound.

A detailed analysis of the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular assembly in the solid state, is not possible without crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, experimentally verified ¹H and ¹³C NMR data for this compound from peer-reviewed sources could not be located. This spectroscopic technique is fundamental for elucidating the molecular structure in solution.

A detailed and verified table of ¹H NMR chemical shift assignments for this compound is not available in the scientific literature.

A comprehensive and confirmed ¹³C NMR spectral analysis for this compound, including a data table of chemical shifts, is not documented in published research.

Further research and experimental studies are required to elucidate the detailed structural and spectroscopic properties of this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For this compound, the key functional groups are the aldehyde, the ether linkage, the methoxy (B1213986) group, and the two aromatic rings.

The most prominent and characteristic absorption band in the FTIR spectrum of this compound is expected to be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. The presence of conjugation with the aromatic ring may slightly lower this frequency. The aldehydic C-H bond should give rise to two weak, but distinct, stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The asymmetric C-O-C stretching of the diaryl ether linkage is expected to produce a strong band in the 1200-1250 cm⁻¹ region, while the symmetric stretch would appear at a lower frequency, around 1020-1075 cm⁻¹. The methoxy group (-OCH₃) will also exhibit characteristic C-O stretching vibrations, typically in the same region as the ether linkage, and C-H stretching vibrations around 2850-2960 cm⁻¹.

The aromatic rings will show multiple characteristic bands. The C-H stretching vibrations of the hydrogens on the benzene (B151609) rings will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the rings, are expected in the 675-900 cm⁻¹ range and can help confirm the substitution pattern.

Table 1: Expected FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | -OCH₃ |

| ~2820, ~2720 | C-H stretch | Aldehyde (-CHO) |

| ~1710 | C=O stretch | Aldehyde (-CHO) |

| ~1600-1450 | C=C stretch | Aromatic |

| ~1250-1200 | Asymmetric C-O-C stretch | Aryl Ether |

| ~1075-1020 | Symmetric C-O-C stretch | Aryl Ether |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations and those of non-polar bonds will generally produce strong Raman signals.

The aromatic ring stretching vibrations are typically strong and sharp in Raman spectra, appearing in the 1580-1610 cm⁻¹ range. The symmetric breathing mode of the benzene rings would also be a prominent feature. The C=O stretching of the aldehyde may be observed, but it is often weaker in Raman than in FTIR spectra. The C-O-C ether stretching vibrations and the methoxy group vibrations would also be present, providing further structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of the molecular ion. For this compound (C₁₄H₁₂O₃), the molecular weight is 228.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 228.

The fragmentation of the molecular ion provides valuable structural information. The ether linkage and the aldehyde group are likely sites for initial fragmentation. Common fragmentation pathways for diaryl ethers involve the cleavage of the C-O bonds. For this compound, fragmentation could lead to ions corresponding to the substituted phenyl rings.

Key expected fragments would include:

A peak at m/z 227, corresponding to the loss of a hydrogen atom ([M-H]⁺).

A peak at m/z 199, resulting from the loss of the aldehyde group's formyl radical (-CHO).

Cleavage of the ether bond could lead to a fragment corresponding to the methoxyphenoxy cation at m/z 123 or the benzaldehyde (B42025) cation at m/z 105.

Further fragmentation of the methoxyphenoxy fragment could involve the loss of a methyl radical (-CH₃) to give a peak at m/z 108, or the loss of formaldehyde (B43269) (-CH₂O) to give a peak at m/z 93.

It is important to note that the fragmentation pattern of the constitutional isomer, 3-(4-methoxyphenoxy)benzaldehyde, is available and would show some similar fragments but also distinct differences due to the different substitution pattern, which would influence the stability of the resulting fragment ions. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 228 | [C₁₄H₁₂O₃]⁺ (Molecular Ion) |

| 227 | [C₁₄H₁₁O₃]⁺ |

| 199 | [C₁₃H₁₁O₂]⁺ |

| 123 | [C₇H₇O₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In this compound, the presence of two aromatic rings and the aldehyde group, all part of a conjugated system, will give rise to characteristic absorption bands.

The spectrum is expected to show strong absorptions due to π → π* transitions associated with the aromatic rings and the C=O group of the aldehyde. These are typically observed in the 200-300 nm range. The n → π* transition of the carbonyl group, which is generally weaker, would be expected at a longer wavelength, likely above 300 nm. The exact positions of the absorption maxima (λ_max) are influenced by the extent of conjugation and the solvent used for the analysis. The ether linkage and the methoxy group, acting as auxochromes, will also influence the position and intensity of the absorption bands.

Computational Chemistry and Theoretical Investigations of Methoxyphenoxybenzaldehydes

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of the electronic distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. For molecules like 4-(3-Methoxyphenoxy)benzaldehyde, DFT calculations are instrumental in determining the optimized geometry, electronic ground state, and the energies of frontier molecular orbitals (HOMO and LUMO). While specific DFT studies on this compound are not readily found, research on the related compound 4-(4-methoxyphenoxy)benzaldehyde (B1588542) has utilized these methods to complement experimental findings from X-ray crystallography. Such studies provide a benchmark for expected bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional shape.

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational expense. For molecules containing elements like carbon, hydrogen, and oxygen, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed. The process of computational optimization involves finding the minimum energy structure of the molecule, which corresponds to its most stable geometric arrangement. This is an essential first step in any computational study, providing the foundational structure for all subsequent property calculations.

Molecular Conformation and Dynamics Simulation

The flexibility of the ether linkage and the rotation of the substituent groups in this compound give rise to multiple possible conformations, each with a distinct energy.

Understanding the conformational energy landscape is key to comprehending the molecule's flexibility and the relative populations of its different spatial arrangements at a given temperature. For this compound, the key dihedral angles to consider are those around the C-O-C ether bridge and the bond connecting the methoxy (B1213986) group to the phenyl ring. By systematically rotating these bonds and calculating the corresponding energy using quantum mechanical methods, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. For the isomer 4-(4-methoxyphenoxy)benzaldehyde, crystallographic data has revealed a specific solid-state conformation, but in solution or the gas phase, other low-energy conformers are likely to exist.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°C-O-C-C) | Dihedral Angle 2 (°C-C-O-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 0 | 0.00 |

| 2 | 90 | 0 | 1.5 |

| 3 | 0 | 180 | 2.8 |

| 4 | 90 | 180 | 3.5 |

| This table is for illustrative purposes and is based on typical energy differences for such rotations in similar molecules. Actual values would require specific calculations. |

Electronic Properties and Charge Distribution Analysis

The distribution of electrons within the molecule dictates its polarity, reactivity, and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. NBO analysis quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

In this compound, key hyperconjugative interactions would include the delocalization of lone pair electrons from the ether and methoxy oxygen atoms into the antibonding orbitals of the aromatic rings (n → π*), as well as interactions between the π-systems of the two phenyl rings. The NBO analysis also provides a more robust method for calculating atomic charges compared to simpler methods like Mulliken population analysis. These charges are crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Illustrative NBO Analysis Data for a Key Interaction in a Diaryl Ether System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O(ether) | π* (C1-C6) | 5.2 |

| LP (1) O(methoxy) | π* (C7-C12) | 4.8 |

| π (C2=C3) | π* (C4=C5) | 20.5 |

| This table is a hypothetical representation of NBO results to illustrate the type of data obtained. LP denotes a lone pair. |

While detailed computational studies on this compound are yet to be extensively reported, the application of established theoretical methods promises to unveil a comprehensive understanding of its structure and electronic nature. Future research in this area will undoubtedly provide valuable data to populate these analytical frameworks with precise, molecule-specific findings.

Optical and Nonlinear Optical (NLO) Properties Prediction

Theoretical calculations are instrumental in predicting the optical and nonlinear optical (NLO) properties of novel organic molecules. These properties are vital for applications in optoelectronics and photonics.

First and Second Order Hyperpolarizability Calculations

Furthermore, comprehensive theoretical studies on molecules like 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime have been conducted to explore their NLO response. researchgate.net These studies often employ Density Functional Theory (DFT) to calculate the first and second-order hyperpolarizabilities, which are crucial indicators of a material's potential for applications such as second-harmonic generation. The presence of donor and acceptor groups and the extent of π-conjugation in the molecule are key factors influencing these properties.

Table 1: Theoretical NLO Property Investigations of Related Benzaldehyde (B42025) Derivatives

| Compound | Method | Properties Investigated | Key Findings |

| 4-Methoxybenzaldehyde (B44291) | DFT/B3LYP | First Hyperpolarizability | The calculated first hyperpolarizability suggests potential for NLO activity. researchgate.net |

| 4-Methoxy-benzaldehyde oxime | DFT/B3LYP/6–311++G(d,p) | Optical and NLO properties | The compound's NLO response was investigated, highlighting the role of molecular structure. researchgate.net |

| 4-Hydroxy-3-methoxy-benzaldehyde oxime | DFT/B3LYP/6–311++G(d,p) | Optical and NLO properties | Theoretical calculations were performed to understand the NLO properties. researchgate.net |

Note: Data presented is for structurally related compounds due to the absence of specific studies on this compound.

Solvent Effects on Optical Parameters

The surrounding medium can significantly influence the optical properties of a molecule. Theoretical studies often use models like the Polarizable Continuum Model (PCM) to simulate the effect of different solvents on parameters such as the absorption wavelength (λmax), HOMO-LUMO energy gap, and hyperpolarizability.

For example, investigations into 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime have explored their optical properties in various solvents, including benzene (B151609), chloroform, ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and water. researchgate.net Such studies reveal how the polarity of the solvent can alter the electronic structure and, consequently, the optical behavior of the molecule. This information is critical for designing materials for use in specific environments.

Molecular Docking Simulations for Ligand-Macromolecule Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is fundamental in drug discovery and design.

Prediction of Binding Affinity with Biological Targets

Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy, of a ligand to a biological target. While no specific docking studies for this compound have been reported, research on analogous compounds demonstrates the utility of this approach.

For instance, 4-substituted benzaldehydes, including 4-methoxybenzaldehyde, have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Molecular docking studies have been used to compare the binding of various 4-substituted benzaldehydes to tyrosinase from different sources. researchgate.net Similarly, docking studies on 2,5-dimethoxybenzaldehyde (B135726) have been performed against DNA to elucidate its binding capabilities. nih.gov Another related compound, 3-Phenoxybenzaldehyde (B142659), has been identified as an inhibitor of the classical complement pathway, with a reported IC50 value of 1388μM. targetmol.com

Table 2: Molecular Docking Studies of Related Benzaldehyde Derivatives

| Ligand | Target | Docking Software | Predicted Interaction/Activity |

| 4-Methoxybenzaldehyde | Tyrosinase | Not Specified | Competitive inhibitory activity. researchgate.net |

| 2,5-Dimethoxybenzaldehyde | 1BNA DNA | AutoDock4.2 | Elucidation of binding ability. nih.gov |

| 3-Phenoxybenzaldehyde | Complement System (Classical Pathway) | Not Specified | Inhibitory activity with an IC50 of 1388μM. targetmol.com |

| 2-arenoxybenzaldehyde derivatives | Various Cancer Cell Lines | Not Specified | Investigated for antiproliferative properties. nih.gov |

Note: Data presented is for structurally related compounds due to the absence of specific studies on this compound.

Elucidation of Molecular Recognition Mechanisms with Enzymes and Proteins

Beyond predicting binding affinity, molecular docking can reveal the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these molecular recognition mechanisms is crucial for designing more potent and selective inhibitors.

Studies on related benzaldehyde derivatives have successfully used docking to understand these mechanisms. For example, the docking of 4-methoxybenzaldehyde with tyrosinase helps to visualize how the methoxy and aldehyde groups orient within the active site to interact with key amino acid residues. researchgate.net Similarly, the interactions of 2-arenoxybenzaldehyde N-acyl hydrazone derivatives with target proteins in cancer cell lines have been evaluated to understand their antiproliferative effects. nih.gov These analyses of the binding modes provide a rational basis for the observed biological activities and can guide the synthesis of new derivatives with improved efficacy.

Advanced Research Applications in Chemical Science

Organic Synthesis as a Versatile Building Block

The diaryl ether motif is a crucial structural element found in numerous natural products and synthetic organic compounds. acs.org Molecules like 4-(3-Methoxyphenoxy)benzaldehyde are recognized as important intermediates, or building blocks, for creating larger, more complex molecules in fields such as medicine and agrochemistry. rsc.org The reactivity of the aldehyde group combined with the stability and specific conformation of the diaryl ether framework allows chemists to construct intricate molecular designs through various synthetic routes.

The true value of a building block like this compound lies in its ability to serve as a foundational piece for constructing more elaborate chemical structures. The aldehyde functional group is particularly useful, as it readily participates in a wide array of chemical reactions—such as condensations, oxidations, reductions, and carbon-carbon bond-forming reactions—to introduce new molecular fragments and build complexity.

While specific research detailing the synthetic applications of this compound is specialized, the utility of its isomers is well-documented, highlighting the potential of this structural class. For instance, the related compound 3-(4-Methoxyphenoxy)benzaldehyde serves as a key building block in the synthesis of tetrahydroisoquinolinones, a class of compounds investigated for its potential biological activities. chembk.com The general methodology for creating diaryl ethers, such as the Ullmann condensation or Buchwald-Hartwig coupling, underscores the accessibility and importance of this class of compounds in modern organic synthesis. thieme-connect.comorganic-chemistry.org The strategic placement of the methoxy (B1213986) and aldehyde groups on the two phenyl rings in this compound offers a specific pattern of reactivity and substitution that can be exploited to create targeted, complex molecular architectures for various scientific applications.

Table 1: Key Reactions Involving the Aldehyde Functional Group

| Reaction Type | Reagent/Catalyst Example | Resulting Structure |

|---|---|---|

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol |

| Reductive Amination | Amine (R-NH2), NaBH3CN | Amine |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | Substituted Alkene |

Material Science Innovations

The structural rigidity and electronic properties of aromatic compounds like this compound make them attractive candidates for the development of new materials. The diaryl ether linkage provides a combination of stability and conformational flexibility, which can be beneficial in the design of polymers and optoelectronic materials.

Diaryl ethers are an important class of compounds within the polymer industry. thieme-connect.com The ability of benzaldehyde (B42025) derivatives to undergo polymerization reactions makes them useful monomers. For example, related compounds like 4-acryloyloxybenzaldehyde have been polymerized and copolymerized with methyl methacrylate (B99206) to create new polymers for specific applications, such as antifouling coatings. researchgate.net The aldehyde group in this compound can be used to form resins through condensation reactions with phenols or other reactive monomers. The resulting polymers could exhibit desirable properties such as thermal stability and specific mechanical characteristics, derived from the rigid aromatic units in their backbone.

In the field of advanced materials, there is significant interest in organic molecules for applications in devices like Organic Light-Emitting Diodes (OLEDs). The performance of these devices relies heavily on the chemical structure of the organic materials used in their emissive and charge-transport layers. nih.govmdpi.com While direct application of this compound in OLEDs is not widely documented, related molecular structures are of great interest.

For instance, derivatives based on a benzophenone (B1666685) core, which shares the diaryl ketone structural motif (a close relative of diaryl ether), are used as host materials and emitters in high-efficiency OLEDs. nih.govmdpi.com These molecules often feature a "donor-acceptor" design to tune their electronic and photophysical properties. mdpi.com The this compound structure, with its electron-donating methoxy group and electron-withdrawing aldehyde, fits this general design principle. This suggests its potential as a scaffold for developing new materials for optoelectronic applications, where properties like thermal stability and specific energy levels are crucial. mdpi.comnih.gov

Table 2: Properties of Related Compounds in Optoelectronics

| Compound Class | Application in OLEDs | Key Structural Feature | Reference |

|---|---|---|---|

| Benzophenone Derivatives | Host materials, Emitters | Twisted Donor-Acceptor-Donor (D-A-D) | nih.govmdpi.com |

Agrochemical Development and Formulation

The diaryl ether scaffold is a "privileged scaffold" in agrochemical discovery, appearing frequently in compounds developed as herbicides, insecticides, and fungicides. acs.org This is due to the combination of chemical stability and the specific three-dimensional shape that allows these molecules to interact effectively with biological targets in pests and weeds.

Phenolic ethers are utilized as pesticides, herbicides, and fungicides. orientjchem.org A prominent example is the use of 3-phenoxybenzaldehyde (B142659) as a central intermediate in the synthesis of a major class of insecticides known as pyrethroids, including commercially significant products like permethrin, cypermethrin, and deltamethrin. researchgate.netnih.gov These synthetic insecticides are valued for their high potency against insects and relatively low toxicity to mammals. arkat-usa.org

The synthesis of these pyrethroids involves the esterification of a suitable carboxylic acid with an alcohol derived from 3-phenoxybenzaldehyde. researchgate.net The isomer of the title compound, 3-(4-methoxyphenoxy)benzaldehyde, is also noted for its use as a raw material in the synthesis of insecticides and fungicides. chembk.comchembk.com Given that this compound shares the core phenoxybenzaldehyde structure, it represents a viable precursor for the development of novel pyrethroid analogues or other classes of pesticides. The methoxy group can influence the molecule's properties, potentially affecting its biological activity, selectivity, and environmental persistence. Furthermore, the broader class of diaryl ethers has been extensively investigated for herbicidal activity, with many compounds targeting essential enzymes in weeds, such as acetolactate synthase (ALS). researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-(4-Methoxyphenoxy)benzaldehyde |

| Tetrahydroisoquinones |

| 4-Acryloyloxybenzaldehyde |

| Methyl Methacrylate |

| Benzophenone |

| 3-Phenoxybenzaldehyde |

| Permethrin |

| Cypermethrin |

Ingredients for Insecticides and Fungicides

There is limited direct evidence in the scientific literature specifically identifying this compound as an active ingredient in commercial or developmental insecticides and fungicides. However, related chemical structures provide context for its potential in this area. Phenolic ethers, the class of compounds to which this compound belongs, are utilized in the agrochemical field as pesticides, herbicides, and fungicides. orientjchem.org Furthermore, its constitutional isomer, 3-(4-Methoxyphenoxy)benzaldehyde, is noted as a raw material in the synthesis of insecticides and fungicides. chembk.com The broader category of benzaldehydes has also been investigated for such properties; for instance, benzaldehyde itself has been identified as an insecticidal and antimicrobial compound produced by certain bacteria. nih.govresearchgate.net These examples suggest a plausible, though not yet demonstrated, role for this compound in agrochemical development.

Development of Chemical Probes and Sensors

The development of chemical probes and sensors is a critical area of research for detecting and imaging biological molecules and processes.

Design of Fluorescent Probes for Chemical Imaging

A review of current research does not indicate that this compound has been specifically utilized as a foundational scaffold or key component in the design of fluorescent probes for chemical imaging. Research in this field often involves the synthesis of complex molecules with specific fluorophores and recognition moieties, and while benzaldehyde derivatives are used, the specific application of the 4-(3-methoxyphenoxy) structure has not been highlighted in the available literature.

Biochemical Pathway Modulation Studies (Mechanistic Research)

Investigating how chemical compounds modulate biochemical pathways is fundamental to drug discovery and molecular biology. For this compound, specific studies into its mechanistic interactions with key biological targets appear to be sparse.

Investigation of Hemoglobin Allosteric Modulation

There is no scientific literature available that documents the investigation of this compound as an allosteric modulator of hemoglobin. Research into hemoglobin modulators has identified other aromatic aldehydes, but this specific compound has not been a subject of such studies.

Enzyme Inhibition Mechanisms (e.g., COX-2, iNOS)

Currently, there are no published studies detailing the inhibitory activity of this compound against cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) enzymes. The field of COX and iNOS inhibitors is extensive, with many classes of compounds being explored, but this particular molecule is not among those with reported activity. nih.govnih.govnih.govnih.gov

Molecular Interactions with DNA for DNA-Targeting Agents

Exploration of this compound as a DNA-targeting agent or studies on its molecular interactions with DNA have not been reported in the accessible scientific literature. The design of DNA-targeting agents is a highly specific field, and the focus has been on other molecular architectures.

Receptor Antagonism at the Molecular Level (e.g., Opioid Receptors)

The concept of receptor antagonism is fundamental to pharmacology. An antagonist is a type of ligand that binds to a receptor but does not elicit a biological response. Instead, it blocks or dampens the agonist-mediated response. In the case of opioid receptors, antagonists are crucial for reversing the effects of opioid agonists, such as in the case of an overdose.

The molecular-level interaction of a ligand with its receptor is a complex interplay of various forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. The specific three-dimensional structure of both the ligand and the receptor's binding pocket determines the affinity and selectivity of the binding.

For a compound like this compound to act as an opioid receptor antagonist, it would need to fit within the binding site of an opioid receptor subtype and interact with key amino acid residues in a manner that prevents the conformational changes required for receptor activation by an agonist.

Detailed Research Findings:

As of the current date, there are no published research findings detailing the interaction of this compound with opioid receptors. Consequently, data tables for binding affinities (Ki), functional potencies (IC50), or the molecular-level interactions with specific opioid receptor subtypes for this compound are not available.

The scientific community relies on the publication of research data in peer-reviewed journals to disseminate new knowledge. The absence of such publications regarding this compound and opioid receptors suggests that this specific area may be unexplored, or that preliminary investigations did not yield significant results warranting publication.

Future research could potentially explore the synthesis and pharmacological evaluation of this compound and its derivatives to determine if this chemical scaffold holds any promise as a modulator of opioid receptor activity. Such studies would involve in vitro binding assays using radiolabeled ligands and functional assays to measure the compound's effect on receptor signaling pathways. Should any activity be observed, further structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could elucidate the precise molecular interactions at the receptor level.

Until such research is conducted and published, the role of this compound in the context of opioid receptor antagonism remains a matter of scientific inquiry rather than established fact.

Future Research Directions and Interdisciplinary Perspectives

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The development of chiral derivatives from 4-(3-methoxyphenoxy)benzaldehyde is a burgeoning area of research. Asymmetric synthesis, which allows for the selective production of one enantiomer of a chiral molecule, is crucial in medicinal chemistry and materials science where specific stereoisomers often exhibit desired biological activity or physical properties. Future research is expected to focus on the design and application of novel chiral catalysts, including organocatalysts and transition-metal complexes, to achieve high enantioselectivity in reactions involving the aldehyde functional group of this compound.

Stereoselective transformations, such as asymmetric aldol (B89426) additions, reductions, and ally lations, will be pivotal in creating complex chiral architectures from this readily available starting material. The insights gained from these studies will not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of chemical compound design. nih.gov These computational tools can analyze vast datasets of chemical structures and their properties to predict the characteristics of new, unsynthesized molecules. In the context of this compound, AI and ML algorithms can be employed to:

Predict Biological Activity: By training models on existing structure-activity relationship (SAR) data, researchers can predict the potential therapeutic applications of novel derivatives of this compound.

Optimize Reaction Conditions: Machine learning can identify the optimal parameters for the synthesis of this compound and its derivatives, leading to higher yields and reduced waste.

Design Novel Compounds: Generative models can propose new molecular structures based on the this compound scaffold with desired properties for specific applications in materials science or drug discovery.

The integration of these in silico methods with experimental validation will accelerate the discovery and development of new functional molecules. nih.gov

Exploration of Novel Reaction Catalysis and Mechanistic Pathways

While traditional methods for the synthesis of diaryl ethers like this compound, such as the Ullmann condensation, are well-established, there is a continuous drive to develop more efficient and sustainable catalytic systems. Research in this area is focused on:

Developing Novel Catalysts: This includes the exploration of earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals (e.g., palladium) and the design of more active and stable ligand systems.

Investigating Reaction Mechanisms: A deeper understanding of the mechanistic pathways of both established and novel synthetic routes is crucial for process optimization. orientjchem.org Techniques such as in situ spectroscopy and computational modeling can provide valuable insights into reaction intermediates and transition states. The synthesis of related phenacyloxy benzaldehyde (B42025) derivatives has been achieved through substitution reactions using triethylamine (B128534) as a catalyst in a micellar medium. orientjchem.orgijceronline.comresearchgate.net

The synthesis of a related compound, 4-(4-methoxyphenoxy)benzaldehyde (B1588542), has been accomplished via the nucleophilic addition of 4-methoxyphenol (B1676288) to 4-fluorobenzaldehyde. nih.govdoaj.orgresearchgate.net Similar nucleophilic aromatic substitution strategies could be explored for the synthesis of the 3-methoxy isomer.

Expanding Applications in Advanced Materials and Biochemical Systems

The unique structural features of this compound, including the diaryl ether linkage and the reactive aldehyde group, make it a versatile building block for the creation of advanced materials and as a probe in biochemical systems.

Advanced Materials: The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. Its derivatives could find applications in high-performance plastics, liquid crystals, and organic light-emitting diodes (OLEDs). The synthesis of novel dialdehydes from related aromatic aldehydes suggests the potential for creating complex polymeric structures. tsijournals.com

Biochemical Systems: The aldehyde group can be used to conjugate the molecule to biomolecules, such as proteins and nucleic acids, for applications in diagnostics and bioimaging. Furthermore, derivatives of this compound are being investigated for their potential as bioactive agents. For instance, it has been used as a building block in the synthesis of tetrahydroisoquinolinones and as an internal standard in the determination of the hydrolytic activity of pyrethroids. chemicalbook.com The synthesis of vanillin (B372448) derivatives with potential anti-inflammatory, antifungal, and anti-HIV activities highlights the therapeutic potential of related structures. researchgate.net

Future research will likely focus on the rational design of this compound derivatives with tailored properties for specific applications in these interdisciplinary fields.

Q & A

Q. Key Factors Affecting Yield :

- Catalyst choice : Pd(OAc)₂ improves regioselectivity in cross-coupling reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenolic oxygen.

- Temperature : Higher temperatures (>100°C) may degrade sensitive methoxy groups.

Basic Research Question

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ = 245.0922 for C₁₅H₁₃O₃) with <1 ppm error .

- FTIR-ATR : Identifies key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- ¹³C-NMR : Distinguishes between para- and meta-substituted aromatic carbons (δ ~110–160 ppm) .

Advanced Research Question

- Molecular Docking : Screen against targets like FAAH (fatty acid amide hydrolase) using Schrödinger Suite. The aldehyde group may form Schiff bases with lysine residues in active sites .

- DFT Calculations : Predict electrophilicity (ω) and nucleophilicity (N) indices to assess reactivity in Wittig or aldol reactions. For this compound, ω ≈ 5.2 eV indicates moderate electrophilicity .

- MD Simulations : Evaluate stability in aqueous vs. lipid membranes for drug delivery applications.

How are crystallographic parameters validated for structurally similar derivatives?

Advanced Research Question

- SHELX Refinement : Use SHELXL for small-molecule refinement. Key metrics: R-factor < 0.05, wR² < 0.15, and Δρmax/min < 0.3 eÅ⁻³ .

- Twinned Data Handling : For non-merohedral twinning, employ HKLF5 format in SHELXL to model overlapping reflections .

Example : The crystal structure of 4-methoxy-3-(methoxymethyl)benzaldehyde (CCDC 923456) showed a monoclinic P2₁/c space group with Z = 4 and R-factor = 0.063 .

What strategies address contradictions in reported solubility or stability data?

Advanced Research Question

- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents. For this compound, δTotal ≈ 20 MPa¹/² suggests solubility in THF or DCM .

- Accelerated Stability Studies : Expose the compound to UV light (ICH Q1B guidelines) or 40°C/75% RH for 4 weeks. HPLC-UV monitors degradation products (e.g., oxidation to benzoic acid derivatives) .

How is the compound utilized in asymmetric synthesis or catalysis?

Advanced Research Question

- Chiral Auxiliaries : The aldehyde group participates in Evans’ oxazolidinone-mediated aldol reactions to form β-hydroxy ketones with >90% ee .

- Wittig Reactions : React with stabilized ylides (e.g., Ph₃P=CHCO₂Et) to synthesize α,β-unsaturated esters for polymer precursors .

Example : In a 2023 study, this compound was coupled with 2-hydrazinopyridine to form a triazolopyridine derivative with antitumor activity (IC₅₀ = 2.1 µM against MCF-7) .

What methodologies assess bioactivity in cancer or antimicrobial studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.